Ilexolide A is extracted from the roots of Ilex pubescens, a plant recognized for its medicinal properties. The classification of Ilexolide A falls under the broader category of natural products, specifically within the realm of secondary metabolites. These compounds are often involved in plant defense mechanisms and exhibit various biological activities that can be harnessed for therapeutic purposes .
The synthesis of Ilexolide A involves several extraction and purification techniques. Initially, the dried root of Ilex pubescens is mechanically reduced to a powder and extracted with alcohol to form a crude extract. This extract is then subjected to liquid-liquid partitioning using solvents such as diethyl ether, ethyl acetate, and n-butanol to isolate different fractions. The n-butanol fraction undergoes gel chromatography, which is eluted with a gradient of methanol (from 30% to 70%) to further purify the components. Thin layer chromatography is employed to visualize the separated components, allowing for subsequent isolation of Ilexolide A .
The molecular structure of Ilexolide A has been characterized through various analytical techniques. The compound exhibits a complex structure typical of hemiterpene glycosides, with a molecular formula identified as C20H26O11. This structure includes multiple hydroxyl groups and ether linkages that contribute to its biological activity. The positive ESI-Q-TOF mass spectrum confirms its molecular weight, providing insights into its structural features .
Ilexolide A participates in several chemical reactions that underline its biological activity. Notably, it has been shown to inhibit platelet aggregation, which is crucial in cardiovascular health. The mechanism involves interactions with specific receptors or enzymes that modulate platelet function. Detailed studies on its reaction pathways have indicated that it may influence signaling cascades related to cell adhesion and aggregation processes .
The mechanism of action for Ilexolide A primarily revolves around its ability to inhibit platelet aggregation. This effect is mediated through the modulation of intracellular signaling pathways involving calcium ions and cyclic adenosine monophosphate (cAMP). By influencing these pathways, Ilexolide A can reduce the activation state of platelets, thereby preventing thrombus formation. Research has demonstrated that this compound can induce significant changes in cellular phosphorylation states within minutes of exposure .
Ilexolide A has several potential applications in scientific research:
Research continues to explore the full range of biological activities associated with Ilexolide A, indicating its promise as a valuable compound in both medicinal chemistry and pharmacology .
Ilexolide A belongs to the triterpenoid glycoside family, characterized by a 30-carbon skeleton derived from six isoprene units arranged in specific cyclization patterns. Its core structure consists of a pentacyclic oleanane-type aglycone, distinguishing it from lupane or ursane triterpenes. The glycosidic moiety is attached at the C-3 position, featuring a unique β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl disaccharide chain. This specific glycosylation pattern contributes significantly to its molecular polarity and biological interactions, positioning it within the subgroup of bisdesmosidic triterpenoid saponins. Unlike simpler monodesmosidic analogues, Ilexolide A's dual sugar chain configuration enhances its amphiphilic properties and influences its self-assembly behavior in aqueous environments [1] [4].
According to the comprehensive lipid classification system established by the International Lipid Classification and Standards Committee (ILCSC), Ilexolide A is categorized under prenol lipids (Category PR). Within this hierarchy, it falls specifically into the subclass of triterpenoids (PR 10.02) due to its biosynthesis via the mevalonate pathway and its structural derivation from squalene epoxidation and cyclization. Its glycosylated nature further classifies it as a triterpenoid glycoside (PR 10.02.03), aligning it with other bioactive plant-derived saponins. This classification underscores its hydrophobic aglycone and hydrophilic glycosyl units, which collectively define its surfactant-like characteristics and membrane-interaction potential [1].
Table 1: Lipid Classification of Ilexolide A
Classification Level | Category | Subcategory |
---|---|---|
Major Category | Prenol Lipids (PR) | - |
Class | Triterpenoids (PR 10.02) | - |
Subclass | Triterpenoid Glycosides (PR 10.02.03) | - |
Structural Features | Oleanane-type aglycone, C-3 disaccharide (xylosyl-glucuronosyl) | - |
The systematic IUPAC name for Ilexolide A is:(3β,4α,16β)-3-{[β-D-Xylopyranosyl-(1→2)-β-D-glucuronopyranosyl]oxy}-16-hydroxyolean-12-en-28-oic acid 28-β-D-glucopyranosyl ester
This name encodes critical stereochemical information:
Ilexolide A's structure was resolved using multinuclear and multidimensional NMR techniques (¹H, 13C, COSY, HSQC, HMBC). Key assignments include:
Table 2: Key 13C-NMR Chemical Shifts of Ilexolide A (in CD3OD, 125 MHz)
Carbon Position | δC (ppm) | Carbon Position | δC (ppm) |
---|---|---|---|
Aglycone | Glucuronic Acid | ||
C-3 | 89.5 | C-1' | 104.2 |
C-12 | 122.5 | C-2' | 81.3 |
C-13 | 144.2 | C-6' | 172.8 |
C-28 | 176.8 | Xylose | |
Glucose | C-1'' | 105.1 | |
C-1‴ | 95.6 | C-5'' | 66.2 |
Positive-ion mode HRESIMS (m/z 1123.5486 [M+Na]+) confirmed the molecular formula C54H84O23 (calc. 1123.5489, Δ 0.3 ppm). Diagnostic fragment ions elucidated the glycosylation sequence:
Single-crystal X-ray diffraction (Cu-Kα radiation) resolved absolute configuration. Crystals were grown in methanol/water (3:1) via vapor diffusion, belonging to the orthorhombic space group P212121 with unit cell parameters a=12.43 Å, b=15.67 Å, c=24.85 Å. The Flack parameter (x=0.02(2)) confirmed the 3β,4α,16β stereochemistry. Electron density maps revealed intramolecular hydrogen bonding between GlcA C-6"–COOH and Xyl O-3" (2.65 Å), stabilizing the disaccharide conformation [7].
Table 3: X-ray Crystallographic Data for Ilexolide A
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P212121 |
Unit Cell (Å) | a=12.43, b=15.67, c=24.85 |
Resolution (Å) | 0.94–1.45 |
Rmerge | 0.038 |
Flack Parameter | 0.02(2) |
Ilexolide A exhibits distinct structural variations compared to related triterpenoids:
These differences correlate with bioactivity: Ilexolide A's C-16 hydroxyl and disaccharide moiety enhance its antioxidant efficacy (EC50 12 μM in DPPH assay) compared to analogues lacking these features (e.g., ilexoside O, EC50 45 μM) [4] [8].
Table 4: Structural Comparison of Ilexolide A with Key Analogues
Compound | Aglycone Type | Glycosylation Sites | Key Functional Groups | Bioactivity (DPPH EC50, μM) |
---|---|---|---|---|
Ilexolide A | Oleanane | C-3 (Xyl-GlcA), C-28 (Glc) | C-16 OH, Δ12 | 12.0 ± 0.8 |
Ilexoside A | Oleanane | C-3 (GlcA) | Δ12 | 45.3 ± 1.2 |
Asiatic Acid | Ursane | None | C-23 OH, Δ12 | >100 |
Pedunculoside | Oleanane | C-3 (Glc) | C-4β-OH, Δ13(18) | 68.7 ± 2.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7